molecular formula C7H4BrF3OS B2430063 3-Bromo-5-(trifluoromethoxy)benzenethiol CAS No. 2168848-95-9

3-Bromo-5-(trifluoromethoxy)benzenethiol

Cat. No.: B2430063
CAS No.: 2168848-95-9
M. Wt: 273.07
InChI Key: NKURYDCIJKGBKZ-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethoxy)benzenethiol ( 1208076-41-8) is an organosulfur building block with the molecular formula C 7 H 4 BrF 3 S and a molecular weight of 257.07 . This air-sensitive compound is characterized by the presence of both a thiol group and bromo- and trifluoromethoxy substituents on the benzene ring, making it a valuable intermediate in synthetic chemistry . The bromine atom serves as a site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, while the thiol group allows for conjugation or the formation of sulfide/sulfone derivatives. Researchers primarily utilize this compound in the synthesis of more complex molecules for applications in medicinal chemistry and materials science. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please handle with care and refer to the Safety Data Sheet (SDS) for detailed hazard information .

Properties

IUPAC Name

3-bromo-5-(trifluoromethoxy)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3OS/c8-4-1-5(3-6(13)2-4)12-7(9,10)11/h1-3,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKURYDCIJKGBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(trifluoromethoxy)benzenethiol typically involves the bromination of 5-(trifluoromethoxy)benzenethiol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale bromination reactions are typically carried out in batch reactors with precise control over reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(trifluoromethoxy)benzenethiol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzene ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Disulfides, sulfonic acids, or sulfoxides.

    Reduction Reactions: Reduced forms of the original compound with modified functional groups.

Scientific Research Applications

3-Bromo-5-(trifluoromethoxy)benzenethiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds and pharmaceuticals.

    Medicine: Explored for its potential therapeutic applications. Derivatives of this compound are studied for their efficacy in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials. It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(trifluoromethoxy)benzenethiol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The thiol group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromobenzotrifluoride: Similar structure but lacks the thiol group.

    3,5-Bis(trifluoromethyl)benzenethiol: Contains two trifluoromethyl groups instead of one trifluoromethoxy group.

    3-Bromo-α,α,α-trifluorotoluene: Similar structure but with a methyl group instead of a thiol group.

Uniqueness

3-Bromo-5-(trifluoromethoxy)benzenethiol is unique due to the presence of both a trifluoromethoxy group and a thiol group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-Bromo-5-(trifluoromethoxy)benzenethiol, and how can yield and purity be optimized?

  • Methodological Answer : Synthesis typically involves bromination and functionalization of a pre-aromatic scaffold. For example, bromination of 5-(trifluoromethoxy)benzenethiol derivatives using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 25°C for 12 hours achieves selective substitution at the 3-position . Post-synthesis purification via column chromatography (e.g., PE:EA = 10:1) is critical for isolating the product. Yield optimization requires stoichiometric control of NBS and monitoring reaction progress via TLC or LCMS .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • 1^1H/19^19F NMR : Chemical shifts for aromatic protons (δ ~7.5–8.0 ppm) and trifluoromethoxy groups (δ ~−57 to −60 ppm) confirm substitution patterns .
  • LCMS : Molecular ion peaks ([M+H]+^+) and isotopic patterns (Br: 1:1 for 79^{79}Br/81^{81}Br) validate molecular weight and purity .
  • ATR-IR : S–H stretches (~2550 cm1^{-1}) and C–Br vibrations (~600 cm1^{-1}) confirm functional group integrity .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Storage : Store under nitrogen in sealed containers at 4°C to prevent oxidation and degradation .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation .
  • Waste Disposal : Quench residual thiols with oxidizing agents (e.g., hydrogen peroxide) before disposal to minimize environmental hazards .

Advanced Research Questions

Q. How does the dissociative adsorption of this compound on Au(111) compare to simpler benzenethiols, and what computational models explain these differences?

  • Methodological Answer : Density functional theory (DFT) simulations show that the trifluoromethoxy and bromo substituents sterically hinder adsorption on Au(111), reducing physisorption energy (0.07 eV vs. 0.32 eV for alkanethiols) . Dissociative adsorption involves S–H bond cleavage, forming thiolate (C6_6H4_4Br(OCF3_3)S–Au) and H2_2 desorption, with an exothermic energy gain of 0.20 eV . Surface-sensitive techniques like STM and XPS are recommended to validate orientation (tilt angle) and adsorption sites experimentally .

Q. What mechanistic pathways govern the coupling of this compound with aryl halides under palladium catalysis?

  • Methodological Answer : The reaction proceeds via a Pd0^0/PdII^{II} cycle:

  • Oxidative Addition : Pd0^0 inserts into the C–Br bond, forming a PdII^{II} intermediate.
  • Transmetallation : Thiolate transfer from Au to Pd occurs, stabilized by ligands like Xantphos.
  • Reductive Elimination : C–S bond formation yields biaryl sulfides.
  • Key Considerations : Use Cs2_2CO3_3 as a base and toluene as a solvent at 90°C to enhance coupling efficiency. Monitor side reactions (e.g., homocoupling) via GC-MS .

Q. How can contradictions in reported self-assembled monolayer (SAM) ordering of benzenethiol derivatives on Au(111) be resolved experimentally?

  • Methodological Answer : Discrepancies in SAM ordering (e.g., ordered vs. disordered phases) arise from differences in surface preparation (e.g., flame-annealed vs. sputtered Au) and solvent choice . To resolve:

  • Controlled Environment : Conduct adsorption under inert conditions (N2_2 glovebox) to prevent oxidation.
  • In Situ AFM/STM : Image surface morphology during SAM formation to track real-time ordering.
  • Solvent Polarity : Test polar (ethanol) vs. nonpolar (hexane) solvents to assess solvent-driven assembly .

Q. What intermediates are derived from this compound in complex molecule synthesis, and how are they functionalized?

  • Methodological Answer : Common intermediates include:

  • Benzyl Alcohols : Reduction of the thiol group yields 3-Bromo-5-(trifluoromethoxy)benzyl alcohol, used in esterification or etherification .
  • Sulfonamides : Reaction with chlorosulfonyl isocyanate forms sulfonamide derivatives for drug discovery .
  • Disulfides : Oxidative coupling with diisopropylamine catalysts produces aryl disulfides, applicable in polymer chemistry .

Q. How do computational adsorption energy predictions (DFT) align with experimental data for thiol-based SAMs?

  • Methodological Answer : DFT often underestimates van der Waals interactions, leading to discrepancies in physisorption energies (e.g., predicted 0.07 eV vs. experimental 0.15 eV) . To improve accuracy:

  • Hybrid Functionals : Use M06-2X or B3LYP-D3 to account for dispersion forces.
  • Solvent Effects : Include implicit solvent models (e.g., PCM) in simulations.
  • Experimental Calibration : Cross-validate with temperature-programmed desorption (TPD) to measure binding energies .

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